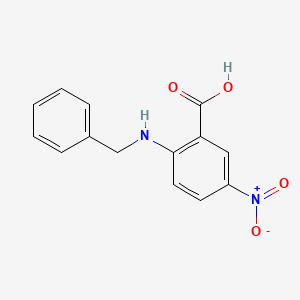

2-(Benzylamino)-5-nitrobenzoic acid

Description

Research Context and Significance of Benzylamino Benzoic Acid Scaffolds

The benzylamino benzoic acid scaffold is a key structural motif in medicinal chemistry, recognized for its role in the development of therapeutic agents. This framework is a central component in a family of molecules that have shown antiproliferative activity by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancers. rsc.orgrsc.org Research has confirmed that the 2-morpholino-5-N-benzylamino benzoic acid scaffold is an optimal pharmacophore for this activity. rsc.orgrsc.org Further studies have explored modifications to this core structure, including altering the substitution pattern of the central ring and methylating the N-benzyl bridge, to enhance biological activity. rsc.orgrsc.org

The versatility of the benzylamino benzoic acid scaffold extends to other therapeutic areas as well. For instance, a 4-benzyloxy-benzylamino chemotype has been developed as a potent and isoform-selective PPARα agonist, which is being investigated as a potential lead for retinal disorders. nih.gov The synthesis of various derivatives, such as 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, has also been pursued to create multifunctional agents with potential applications in treating Alzheimer's disease. mdpi.comnih.gov

The synthesis of these scaffolds often involves the amination of a precursor molecule. For example, 2-(benzylamino)-5-nitrobenzoic acid can be synthesized through the amination of 2-chloro-5-nitrobenzoic acid with benzylamine (B48309). scispace.comresearchgate.net These synthetic methods are crucial for creating a library of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic potential of the scaffold. rsc.orgnih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H12N2O4 |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 107946-93-0 |

| IUPAC Name | This compound |

| Synonyms | 2-Benzylamino-5-nitro-benzoic acid, MLS000621480, CHEMBL36641 |

This data is compiled from various chemical databases. ontosight.aiguidechem.comnih.gov

Historical Perspective of Related Nitrobenzoic Acid Derivatives in Research

Nitrobenzoic acids, which are derivatives of benzoic acid, have a long history in chemical research and are commercially important. wikipedia.org They are notably more acidic than their parent compound, benzoic acid. wikipedia.org The three main isomers are 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, each with distinct synthetic routes and applications. wikipedia.org For example, 4-nitrobenzoic acid is a precursor for the synthesis of the anesthetic procaine. wikipedia.org

Historically, the synthesis of nitrobenzoic acid derivatives has been a subject of study. For instance, m-nitrobenzoic acid can be prepared through the nitration of benzoic acid or by the hydrolysis of methyl m-nitrobenzoate. orgsyn.org The solubility of these compounds in various solvents has also been a key area of investigation to optimize recrystallization and yield. researchgate.net The solubility of benzoic acid and its nitro-derivatives, such as 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, varies significantly depending on the solvent and temperature. researchgate.net

In more recent research, nitrobenzoic acid derivatives have been explored for a range of applications. Studies have investigated their use in plant biotechnology, where certain alkanolamine salts of 4-nitrobenzoic acid have shown growth-promoting effects on Paulownia shan tong in vitro. usamvcluj.ro Furthermore, computational and experimental studies have been conducted on the formation of solid solutions between different substituted nitrobenzoic acid derivatives, which is important for understanding their material properties. chemrxiv.orgresearchgate.net The synthesis of azole-based derivatives of p-nitrobenzoic acid has also been undertaken to evaluate their antimicrobial properties. apjhs.com

The following table provides information on some related nitrobenzoic acid derivatives:

| Compound Name | Molecular Formula | Key Research Application |

| 2-Nitrobenzoic acid | C7H5NO4 | Precursor in chemical synthesis. wikipedia.orgnih.gov |

| 3-Nitrobenzoic acid | C7H5NO4 | Precursor for dyes. wikipedia.orgorgsyn.org |

| 4-Nitrobenzoic acid | C7H5NO4 | Precursor for anesthetics. wikipedia.orgnih.gov |

| 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | Intermediate in synthesis. chemicalbook.com |

| 4-(Benzylamino)-3-nitrobenzoic acid | C14H12N2O4 | Intermediate in organic synthesis. |

This data is compiled from various research articles and chemical databases. wikipedia.orgnih.govnih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGCQAEHPDHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Synthesis of 2 Benzylamino 5 Nitrobenzoic Acid Derivatives and Analogs

Modifications of the Benzylamino Moiety

The introduction of substituents onto the benzyl (B1604629) ring of 2-(benzylamino)-5-nitrobenzoic acid is a common strategy to create a library of analogs with diverse electronic and steric profiles. This is typically achieved through the reaction of 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid with a variety of substituted benzylamines.

For instance, a range of N-arylanthranilic acid derivatives has been synthesized by reacting 2-chloro-5-nitrobenzoic acid with different arylamines in superheated water with potassium carbonate as a base. researchgate.net This method has proven effective for generating derivatives with substituents on the phenyl ring. For example, the reaction with 2,3-dimethylaniline (B142581) yields 2-(2,3-dimethylphenylamino)-5-nitrobenzoic acid. researchgate.net

Similarly, the reaction of 2-fluoro-5-nitrobenzoic acid with various benzylamines in ethanol (B145695) under reflux has been used to produce a series of analogs. google.com This approach has been successful in creating compounds such as 2-(2-furylmethylamino)-5-nitrobenzoic acid from the corresponding furfurylamine. google.com

The table below summarizes some examples of derivatives with substituents on the benzyl ring and their synthesis methods.

Table 1: Examples of this compound Derivatives with Benzyl Ring Modifications Magdeburgo, M. D. C. M. (2021). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. ResearchGate.

| Derivative Name | Starting Materials | Reaction Conditions | Reference |

| 2-(2,3-Dimethylphenylamino)-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid, 2,3-Dimethylaniline | Superheated water, K2CO3 | researchgate.net |

| 2-(2-Furylmethylamino)-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzoic acid, 2-Furylmethylamine | Ethanol, reflux | google.com |

| 2-(3-Phenylpropylamino)-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid, 3-Phenylpropylamine | Dimethylacetamide, 145°C | google.com |

| 2-(2-Phenylethylamino)-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzoic acid, 2-Phenylethylamine | Dimethylacetamide | google.com |

Alkylation and acylation at the secondary amine nitrogen of the this compound scaffold introduce further structural diversity, which can significantly impact the molecule's conformation and hydrogen-bonding capabilities.

Alkylation: N-alkylation can be achieved through various synthetic methods. For example, reacting an N-substituted 5-nitroanthranilic acid with an alkyl halide in the presence of a base can yield the desired N-alkylated product. google.com A specific example is the synthesis of 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid. google.com

Acylation: N-acylation is another key modification. Standard acylation methods, such as reacting the parent compound with an acid halide in the presence of a base like triethylamine (B128534) or pyridine, can be employed. google.com For instance, N-acylation of a polymer-supported o-phenylenediamine (B120857) with 2-chloro-3-nitrobenzoic acid has been demonstrated. nycu.edu.tw While this example involves a related structure, the principle of acylating the amino group is transferable. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of N,N-dimethylaminopyridine (DMAP) is also a common strategy for forming amide bonds. nycu.edu.twresearchgate.net

These modifications allow for a systematic exploration of the chemical space around the this compound core.

Modifications of the Nitrobenzoic Acid Core

Alterations to the nitrobenzoic acid portion of the molecule provide another avenue for creating analogs with different chemical properties.

The introduction of halogens or alkoxy groups onto the benzoic acid ring can significantly alter the electronic nature and lipophilicity of the molecule.

Halogenation: Halogenated derivatives can be synthesized from appropriately substituted starting materials. For example, 2-(N-benzylamino)-5-fluorobenzoic acid has been synthesized from a 2-aminobenzoic acid derivative and benzaldehyde (B42025), followed by reduction with sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). rsc.org

Alkoxy Substitutions: Similarly, alkoxy-substituted analogs can be prepared. The synthesis of 2-(N-benzylamino)-5-methoxybenzoic acid and 2-(N-benzylamino)-4,5-dimethoxybenzoic acid has been reported, starting from the corresponding methoxy-substituted 2-aminobenzoic acids. rsc.orgderpharmachemica.com

The following table provides examples of such derivatives.

Table 2: Examples of Halogenated and Alkoxy-Substituted Derivatives

| Derivative Name | Starting Materials | Key Reagents | Reference |

| 2-(N-Benzylamino)-5-fluorobenzoic acid | 2-Amino-5-fluorobenzoic acid, Benzaldehyde | NaBH(OAc)3 | rsc.org |

| 2-(N-Benzylamino)-5-methoxybenzoic acid | 2-Amino-5-methoxybenzoic acid, Benzaldehyde | NaBH4, MeOH | rsc.org |

| 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid | 2-Amino-4,5-dimethoxybenzoic acid, Benzaldehyde | NaBH4, MeOH | rsc.org |

The reduction of the nitro group to an amino group is a pivotal transformation, as it converts a strongly electron-withdrawing group into an electron-donating one, drastically changing the electronic properties of the aromatic ring. masterorganicchemistry.com This conversion opens up new synthetic possibilities and is a key step in the synthesis of many biologically relevant molecules.

Various reagents can be employed for this reduction. Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and widely used method. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this transformation. wikipedia.org A combination of sodium borohydride (NaBH4) and nickel(II) acetate (B1210297) tetrahydrate in wet acetonitrile (B52724) has been shown to efficiently reduce nitroarenes to their corresponding amines. orientjchem.org However, it is noted that NaBH4 alone is generally not sufficient to reduce nitro compounds under normal conditions. orientjchem.org Another selective method involves NaBH4 in the presence of FeCl2. d-nb.info

The resulting 2-(benzylamino)-5-aminobenzoic acid can then serve as a precursor for further derivatization, including the formation of condensed ring systems. google.com For example, 5-amino-2-(N-methyl-N-benzylamino)-benzoic acid has been synthesized. google.com

Formation of Condensed Ring Systems and Heterocyclic Derivatives

The this compound scaffold and its amino derivative are valuable starting materials for the synthesis of more complex, polycyclic molecules, particularly those containing heterocyclic rings. These reactions often involve intramolecular cyclization to form fused ring systems.

For example, the Ullmann condensation of o-halobenzoic acids with aniline (B41778) derivatives, followed by cyclization, is a known method to produce acridone (B373769) derivatives. researchgate.net While not a direct cyclization of this compound itself, this highlights a relevant synthetic strategy.

More directly, derivatives of 2-(benzylamino)benzoic acid can undergo cyclization to form benzoxazine-4-ones. mdpi.com The synthesis of various heterocyclic systems, such as pyrazin-2(1H)-ones and piperazin-2-ones, can be achieved from advanced intermediates derived from reactions involving components similar to the building blocks of this compound. mdpi.com

Furthermore, the synthesis of complex ring systems like benzo[f]pyrimido[1,2-d] researchgate.netgoogle.comrsc.orgtriazolo[1,5-a] researchgate.netderpharmachemica.comdiazepine has been achieved through multi-step cascade reactions involving precursors with amino, carboxyl, and other reactive functionalities that can be found in or introduced into the this compound framework. nih.gov

The development of synthetic methodologies to create medium-sized rings and macrocycles, sometimes through successive ring expansion reactions, showcases the potential for transforming simpler structures like this compound into much larger and more complex molecular architectures. whiterose.ac.uk

Compound Names Mentioned in the Article

Benzoxazinone Synthesis from 2-(Benzylamino)benzoic Acid Analogs

Benzoxazinones are an important class of heterocyclic compounds, often synthesized from anthranilic acid (2-aminobenzoic acid) and its derivatives due to the dual functionality of the starting material, which facilitates condensation and nucleophilic reactions. scispace.com Various synthetic strategies have been developed to construct the 4H-3,1-benzoxazin-4-one core from related benzoic acid analogs.

One effective method involves a copper-catalyzed domino reaction. mdpi.com Arylmethanamines can be reacted with 2-iodobenzoic acids in the presence of a copper catalyst under aerobic conditions to yield functionalized benzoxazine-4-ones. mdpi.com The process begins with an Ullmann-type N-arylation to form a 2-(benzylamino)benzoic acid intermediate, which subsequently cyclizes to the desired benzoxazinone. mdpi.com Another approach uses cyanuric chloride as a cyclization agent to convert N-substituted anthranilic acids into benzoxazinones. scispace.comorganic-chemistry.org For instance, the reaction of N-phthaloylglycine's acyl chloride derivative with anthranilic acid, followed by treatment with cyanuric chloride, produces the corresponding benzoxazinone. scispace.com Additionally, palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source provides another route to these structures. organic-chemistry.org

The synthesis can also be achieved through acid-catalyzed cyclization of anthranilic acids with orthoesters, a transformation that can be influenced by thermal or microwave conditions. mdpi.com The presence of electron-withdrawing groups on the aromatic ring of the anthranilic acid tends to favor the formation of a dihydro intermediate. mdpi.com

Table 1: Selected Synthetic Methods for Benzoxazinone Derivatives

| Starting Materials | Catalyst/Reagent | Key Transformation | Product Type | Citation |

| Arylmethanamines, 2-Iodobenzoic Acids | Copper Catalyst | Domino Ullmann Coupling/Aerobic Oxidation | Functionalized Benzoxazine-4-ones | mdpi.com |

| N-Substituted Anthranilic Acids | Cyanuric Chloride, Triphenylphosphine | Cyclodehydration | 2-Substituted 4H-3,1-benzoxazin-4-ones | organic-chemistry.org |

| Anthranilic Acids, Orthoesters | Acid Catalyst | Acid-Catalyzed Cyclization | Benzo[d] mdpi.comCurrent time information in Bangalore, IN.-oxazin-4-ones | mdpi.com |

| N-(o-bromoaryl)amides, Paraformaldehyde | Palladium Catalyst | Carbonylative Cyclization | Substituted Benzoxazinones | organic-chemistry.org |

| 2-Iodoanilines, Aryl Iodides | Heterogeneous Palladium Catalyst | Carbonylative Coupling | 2-Arylbenzoxazinones | organic-chemistry.org |

Thiazolone Derivatives Bearing 2-(Benzylamino) Substituents

Thiazolone derivatives, specifically those with a 2-(benzylamino) substituent, have been synthesized through multi-step reaction sequences. A common strategy involves the preparation of a key intermediate, 2-(benzylamino)thiazol-4(5H)-one, which is then elaborated to produce a library of final compounds. mdpi.com

The synthesis typically begins with the preparation of N-benzyl-2-chloroacetamide from the reaction of benzylamine (B48309) and 2-chloroacetyl chloride. mdpi.com This intermediate is then converted to 2-(benzylamino)thiazol-4(5H)-one via a migratory cyclization reaction with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol. mdpi.com The final step is a condensation reaction between the 2-(benzylamino)thiazol-4(5H)-one intermediate and various substituted benzaldehydes. mdpi.com This reaction is generally carried out in the presence of sodium acetate in acetic acid under reflux, yielding a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives. mdpi.com The yields of these final products can vary significantly depending on the specific substituted benzaldehyde used. mdpi.com

Table 2: Synthesis of (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives

| Derivative | Substituted Benzaldehyde | Yield (%) | Citation |

| 1 | 4-Hydroxybenzaldehyde | 72 | mdpi.com |

| 2 | 4-Methoxybenzaldehyde | 93 | mdpi.com |

| 3 | 3-Hydroxybenzaldehyde | 62 | mdpi.com |

| 4 | 3-Methoxybenzaldehyde | 85 | mdpi.com |

| 5 | 3-Methoxy-4-hydroxybenzaldehyde | 65 | mdpi.com |

| 7 | 3-Hydroxy-4-methoxybenzaldehyde | 55 | mdpi.com |

| 11 | 3,4,5-Trimethoxybenzaldehyde | 36 | mdpi.com |

| 14 | 4-(N,N-Dimethylamino)benzaldehyde | 75 | mdpi.com |

Dihydropyrimidine (B8664642) Derivatives Incorporating Benzylamino Moieties

The synthesis of dihydropyrimidine derivatives is famously achieved through the Biginelli reaction, a one-pot multicomponent condensation. researchgate.net This reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. researchgate.netnih.gov To incorporate a benzylamino moiety, one of the starting components must contain this group.

While direct examples starting from this compound are not prevalent, the general synthetic strategy allows for the incorporation of benzylamine-containing building blocks. For example, novel dihydropyrimidine derivatives containing a phthalimide (B116566) moiety have been synthesized. ijirt.org The process can involve refluxing a mixture of an enaminone, a substituted benzaldehyde, urea, and glacial acetic acid. ijirt.org The synthesis of various 1,6-dihydropyrimidine derivatives has also been reported, starting from thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea to construct the initial pyrimidine (B1678525) ring. japsonline.com Subsequent modifications can introduce desired substituents. The versatility of the Biginelli and related reactions allows for the creation of large libraries of compounds by varying the three core components, making it a powerful tool for generating structurally diverse dihydropyrimidines. researchgate.net

Table 3: General Components for Biginelli Dihydropyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product | Citation |

| Aldehyde (Aromatic or Aliphatic) | β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) | Urea or Thiourea | Acid (e.g., p-TsOH) | 3,4-Dihydropyrimidin-2(1H)-one/thione | nih.gov |

| Substituted Benzaldehyde | Enaminone | Urea | Glacial Acetic Acid | Substituted Dihydropyrimidinone | ijirt.org |

| Thiophene-2-carbaldehyde | Cyano Ethylacetate | Thiourea | - | Thienopyrimidine | japsonline.com |

Benzimidazole Derivatives Derived from Substituted Benzoic Acids

Benzimidazoles are another class of heterocyclic compounds that can be synthesized from substituted benzoic acids. The most common method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. scholarsresearchlibrary.comrsc.org

A general procedure involves refluxing a mixture of o-phenylenediamine and a substituted benzoic acid in a dehydrating acidic medium such as polyphosphoric acid or o-phosphoric acid. scholarsresearchlibrary.comresearchgate.net Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude 2-substituted benzimidazole, which can then be purified by recrystallization. scholarsresearchlibrary.com This method is robust and accommodates a wide range of substituents on the benzoic acid. For instance, various 2-aryl benzimidazoles have been synthesized using different substituted benzoic acids. scholarsresearchlibrary.com The resulting 2-substituted-1H-benzimidazole can then be further functionalized. For example, it can be reacted with ethyl chloroacetate (B1199739) to add a substituent at the N1 position, which can then be converted to a hydrazide and subsequently to Schiff bases, leading to a diverse array of final products. scholarsresearchlibrary.com

Table 4: Synthesis of 2-Substituted-1H-benzimidazole from Substituted Benzoic Acids

| Substituted Benzoic Acid | Reagents | Product | Citation |

| 3,4-Dimethoxybenzoic acid | o-phenylenediamine, o-phosphoric acid | 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole | scholarsresearchlibrary.com |

| 4-Methoxybenzoic acid | o-phenylenediamine, o-phosphoric acid | 2-(4-Methoxyphenyl)-1H-benzimidazole | scholarsresearchlibrary.com |

| 4-Fluorobenzoic acid | o-phenylenediamine, o-phosphoric acid | 2-(4-Fluorophenyl)-1H-benzimidazole | scholarsresearchlibrary.com |

| p-Amino benzoic acid | o-phenylenediamine, polyphosphoric acid, xylene | 2-(4-aminophenyl)-1H-benzimidazole | researchgate.net |

Computational and Spectroscopic Investigations of Molecular Structure and Interactions

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the intrinsic properties of a single molecule of 2-(benzylamino)-5-nitrobenzoic acid, absent the influence of a larger matrix.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, calculations are often performed using functionals such as B3LYP with a comprehensive basis set like 6-311++G(d,p) to achieve a high degree of accuracy. researchgate.netresearchgate.net This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is used to investigate the molecule's electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net These electronic properties are fundamental to understanding how the molecule will interact with other chemical species.

| Parameter | Description | Predicted Value |

|---|---|---|

| Optimized Total Energy | The lowest possible energy state of the molecule in a vacuum. | Specific value in Hartrees (e.g., -995.4 Hartree) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating reactivity. | ~ 4.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 5.5 Debye |

The structure of this compound is not rigid; it possesses several single bonds around which rotation can occur. The molecule has four such rotatable bonds, which gives it significant conformational flexibility. guidechem.com Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their respective energy levels.

By systematically rotating the key dihedral angles—specifically around the C-N bond of the benzylamino group and the C-C bond connecting the carboxylic acid—an energy landscape can be mapped. This map reveals the most stable, low-energy conformations and the energy barriers required to transition between them. The global minimum on this potential energy surface corresponds to the most probable conformation of the molecule in the gas phase. This analysis is crucial for understanding how the molecule's shape influences its packing in a crystal and its interactions with other molecules. uzh.ch

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum studies focus on a single molecule, molecular dynamics (MD) simulations model how multiple molecules of this compound interact with each other and with a solvent over time. These simulations are essential for understanding the collective behavior of the compound.

Hydrogen bonds are the most significant directional interactions governing the structure of this compound.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form robust intermolecular hydrogen bonds. For this compound, it is highly probable that two molecules will pair up, with the O-H of one carboxyl group bonding to the C=O of the other, and vice versa. This creates a centrosymmetric "cyclic dimer" structure, a motif frequently seen in the crystal structures of similar compounds like 5-amino-2-nitrobenzoic acid. chemicalbook.com

In addition to strong hydrogen bonds, weaker non-covalent interactions play a critical role in the stabilization of the crystal lattice.

π-π Stacking: The molecule contains two aromatic rings: the benzyl (B1604629) group and the nitro-substituted phenyl ring. These electron-rich systems can interact via π-π stacking, where the rings arrange themselves in a parallel or offset fashion. wikipedia.org This type of interaction is a major cohesive force in the crystal packing of many aromatic compounds and is noted in derivatives of aminobenzoic acid. researchgate.net

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Intermolecular H-Bond | -COOH ↔ -COOH | Formation of classic centrosymmetric carboxylic acid dimers. | Primary structural motif. |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Attractive, non-covalent interaction between phenyl rings. | Contributes to crystal packing and stability. wikipedia.org |

| C-H···O Interaction | Aromatic C-H / Benzyl C-H ↔ O=C / O=N | Weak hydrogen bonds that stabilize the 3D network. | Fine-tunes molecular arrangement. |

| Intramolecular H-Bond | Amine N-H ↔ Carboxyl C=O | Forms a stable six-membered ring within the molecule. | Restricts conformational freedom. |

The behavior of this compound in solution is highly dependent on the nature of the solvent. The self-association observed in the solid state can be significantly altered.

In polar, protic solvents like water or methanol, the solvent molecules can actively compete to form hydrogen bonds with the carboxyl and nitro groups. This competition can disrupt the strong intermolecular hydrogen bonds that lead to dimer formation in the crystal, potentially favoring the existence of solvated monomers.

Conversely, in non-polar solvents, the energetic penalty for breaking the strong, self-associating hydrogen bonds is much higher. Therefore, in such environments, the compound is more likely to persist as the hydrogen-bonded dimers observed in the solid state. The interplay between solute-solute and solute-solvent interactions thus dictates the degree of molecular self-association and ultimately influences properties like solubility. researchgate.net

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable in the detailed characterization of "this compound," providing profound insights into its molecular architecture, functional group arrangement, and electronic properties. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with single-crystal X-ray diffraction and ultraviolet spectroscopy, collectively offer a comprehensive understanding of the compound's structure and behavior in both solid and solution states.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of "this compound.". spectroscopyonline.comresearchgate.net The combination of these two techniques provides complementary information, as molecular vibrations can be either infrared or Raman active, or in some cases, both. spectroscopyonline.com

In the FTIR spectrum of related nitrobenzoic acid compounds, characteristic absorption bands are observed that can be assigned to specific vibrational modes. nih.gov For "this compound," key expected vibrations include:

N-H Stretching: The secondary amine (N-H) group is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions.

O-H Stretching: The carboxylic acid hydroxyl (O-H) group exhibits a broad absorption band typically centered in the 2500-3300 cm⁻¹ range, which is characteristic of the hydrogen-bonded dimer common in carboxylic acids.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) rings typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene (B1212753) group is found between 2850 and 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) of the carboxylic acid group gives rise to a strong, sharp absorption band, usually in the 1680-1710 cm⁻¹ region for aromatic acids. Its position can be influenced by dimerization and intramolecular hydrogen bonding.

NO₂ Stretching: The nitro group (NO₂) displays two characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Benzene/Benzyl | Aromatic/Aliphatic C-H Stretch | 2850-3100 |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Nitro Group | Asymmetric NO₂ Stretch | 1500-1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1335-1370 |

| Aromatic Rings | C=C Stretch | 1450-1600 |

| Secondary Amine | N-H Bend | 1550-1650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of "this compound" in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org

In the ¹H NMR spectrum, the chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values are key parameters. For "this compound," one would expect:

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with deuterium (B1214612) upon addition of D₂O.

Amine Proton (NH): A signal whose chemical shift is dependent on solvent and concentration, often appearing as a broad singlet or a triplet if coupled to the adjacent methylene protons.

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on each ring will dictate the specific chemical shifts and coupling patterns. The protons on the nitro-substituted ring are expected to be further downfield due to the electron-withdrawing nature of the nitro group.

Methylene Protons (CH₂): The two protons of the benzyl methylene group will likely appear as a doublet, coupled to the N-H proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include:

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at a downfield position, typically in the range of 165-185 ppm.

Aromatic Carbons: The carbons of the benzene rings will appear in the 110-150 ppm region. Carbons attached to the nitro and amino groups will show significant shifts.

Methylene Carbon (CH₂): The benzylic methylene carbon signal is expected in the aliphatic region, typically around 40-50 ppm.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and their directly attached carbons, confirming the structural assignments.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of "this compound" in the crystalline form.

Analysis of the crystal structure would reveal key architectural features, such as the planarity of the benzoic acid and benzyl groups and the dihedral angle between them. Furthermore, it provides invaluable information on the supramolecular assembly, which is the organization of molecules in the crystal lattice through non-covalent interactions. researchgate.net

For "this compound," the primary intermolecular interactions expected to govern the crystal packing are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers [R²₂(8) motif] with neighboring molecules. The secondary amine (N-H) group can also act as a hydrogen bond donor, potentially interacting with the nitro group or the carbonyl oxygen of an adjacent molecule. nih.gov These interactions create extended networks, such as chains or sheets. nih.gov

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal structure. science.gov

The combination of these interactions dictates the formation of specific three-dimensional network architectures. researchgate.net Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions that stabilize the crystal structure. science.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and to characterize its chromophores—the parts of the molecule responsible for absorbing light. researchgate.net The chromophoric system of "this compound" is composed of the substituted benzene rings. spcmc.ac.in

The UV-Vis spectrum is a plot of absorbance versus wavelength and is influenced by the electronic structure of the molecule. technologynetworks.com Key features of the molecule that contribute to its UV absorption include:

Benzene Ring Transitions: Benzene itself exhibits characteristic π → π* transitions. msu.edu

Substituent Effects: The presence of the amino (-NH-), nitro (-NO₂), and carboxylic acid (-COOH) groups on the benzene rings significantly modifies the absorption profile. These substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). spcmc.ac.in

Intramolecular Charge Transfer: The combination of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring system can lead to intramolecular charge transfer (ICT) transitions. researchgate.net These ICT bands are often broad and intense and appear at longer wavelengths.

The spectrum of "this compound" is expected to show strong absorption bands in the UV region. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) provide a characteristic fingerprint of the molecule's electronic system. The solvent used can also influence the spectrum, particularly for polar molecules where solvent-solute interactions can alter the energy levels of the electronic states. spcmc.ac.in Covalent attachment of the 2-amino-5-nitrobenzoic acid chromophore to other molecules has been confirmed using difference ultraviolet spectroscopy. nih.gov

Mechanistic Elucidation of Biological Activities Focus on Molecular Level Interactions and Pathways

Enzyme Inhibition Mechanisms

2-(Benzylamino)-5-nitrobenzoic acid and related aminobenzoic acid analogs have demonstrated the ability to inhibit a range of enzymes, playing a crucial role in various biological processes. The mechanisms of inhibition are often intricate, involving competitive binding and modulation of key signaling pathways.

Tyrosinase Inhibition via Competitive Binding and In Silico Docking Studies

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Studies on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which share a structural resemblance, have provided valuable insights. Two such derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, exhibited more potent inhibition of mushroom tyrosinase than the well-known inhibitor kojic acid. nih.govnih.gov

Lineweaver-Burk plot analysis revealed that these compounds act as competitive inhibitors. nih.govnih.gov This mode of inhibition was further corroborated by in silico docking studies, which simulate the binding of these molecules to the active site of the tyrosinase enzyme. nih.govnih.govresearchgate.net The docking simulations showed that the inhibitors occupy the active site, thereby preventing the substrate from binding and halting the enzymatic reaction. researchgate.net The stability of the enzyme-ligand complex was confirmed by Root Mean Square Deviation (RMSD) values of less than 2 nm during molecular dynamics simulations. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by Aminobenzoic Acid Analogs

Aminobenzoic acid derivatives have emerged as a significant class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netscispace.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it helps to restore the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scispace.comnih.govwisdomlib.org

Research has shown that benzylaminobenzoic acid demonstrates significant inhibitory activity against BChE, with a low IC50 value of 2.67 ± 0.05 µM. nih.govresearchgate.net Molecular docking studies have supported these findings, predicting a favorable binding energy (ΔG = -5.53 Kcal mol⁻¹) for the interaction. nih.govresearchgate.net The position of the substituent on the aminobenzoic acid core is crucial, with p-substituted derivatives generally showing greater activity than their m- or o-substituted counterparts. researchgate.net

Enzyme kinetics studies have indicated that some of these derivatives act as non-competitive inhibitors of both AChE and BChE. wisdomlib.orgresearchgate.net This suggests that they bind to a site on the enzyme other than the active site, specifically the peripheral anionic site (PAS), leading to a conformational change that inactivates the enzyme. wisdomlib.org

Kinase Inhibition (e.g., VEGFR-2) and Related Downstream Pathway Modulation

Derivatives of aminobenzoic acid have been investigated for their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com

Several aminobenzoic acid derivatives have demonstrated potent VEGFR-2 inhibitory activity. nih.gov For instance, cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid has shown promising anticancer potential with an IC50 value four times greater than the established inhibitor vandetanib. nih.gov Another derivative, ((E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide), inhibited VEGFR-2 with an IC50 of 51 nM. nih.gov

The mechanism of action involves binding to the ATP binding site of the VEGFR-2 kinase domain. nih.govnih.gov This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and angiogenesis. nih.gov Molecular docking studies have confirmed that these compounds can effectively fit into the ATP binding pocket and interact with key amino acid residues, similar to the action of known inhibitors like sorafenib. nih.gov Furthermore, some of these compounds have been shown to induce a significant increase in the levels of caspase-3, a key executioner of apoptosis, and a reduction in TNF-α levels. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition by Derived Compounds

Compounds derived from p-aminobenzoic acid (PABA) have been explored as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govnih.govnih.govnobelprize.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleic acids and some amino acids. researchgate.net Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a valuable target for antimicrobial and anticancer therapies. nih.govresearchgate.net

The chemical structure of the well-known DHFR inhibitor methotrexate (B535133) includes a p-aminobenzoic acid moiety. nih.govresearchgate.net This has spurred the design and synthesis of novel PABA derivatives as potential DHFR inhibitors. nih.govresearchgate.net For example, 5-Guanidino phenyl pyrazolopyrimidinyl amino benzamido pentanoic acid has been identified as a promising agent with inhibitory activity against DHFR. nih.govresearchgate.net

The mechanism of action involves the PABA derivative being incorporated into the folate pathway, where it is converted into a hydroxyl dihydrofolate antimetabolite. nih.gov This antimetabolite then acts as a competitive inhibitor of DHFR, blocking its enzymatic activity. nih.gov

Ion Channel Modulation

In addition to enzyme inhibition, this compound and its analogs can modulate the activity of ion channels, particularly chloride channels.

Chloride Channel Blocker Activity and Photoaffinity Labeling Applications

This compound is a known blocker of chloride channels. nih.gov It belongs to the arylaminobenzoate class of compounds that have been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel found in cardiac muscle. nih.gov The blocking action is voltage-dependent, with a preferential inhibition of inward currents at lower concentrations. nih.gov The potency of these blockers is influenced by the length of the carbon chain connecting the benzoate (B1203000) and phenyl rings, with an optimal length leading to increased efficacy. nih.gov The inhibitory effect is also pH-dependent, being enhanced at lower pH and weakened at higher pH. nih.gov

A photoaffinity analog of a related potent epithelial chloride channel blocker, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, has been synthesized. nih.gov This analog, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, acts as a reversible inhibitor in the dark. nih.gov However, upon irradiation with light, it forms a covalent bond with the channel protein, leading to irreversible inhibition. nih.gov This photoaffinity labeling technique is a powerful tool for identifying and characterizing the binding sites of these blockers on chloride channels. nih.govmdpi.com

Antioxidant Activity and Radical Scavenging Pathways

The antioxidant capacity of benzoic acid derivatives is often attributed to their ability to scavenge free radicals, thereby terminating oxidative chain reactions. The primary mechanisms for this activity include hydrogen atom transfer (HAT), stepwise electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it and forming a more stable radical from the antioxidant itself. preprints.org The SET-PT mechanism involves the initial transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. preprints.org Conversely, the SPLET mechanism begins with the deprotonation of the antioxidant, followed by electron transfer to the radical. preprints.org

Studies on various benzoic acid derivatives have shown that the preferred mechanism can depend on the solvent environment; HAT is often favored in the gas phase, while SPLET is more common in polar solvents. preprints.org The presence and position of substituents on the benzoic acid ring, such as hydroxyl or amino groups, are critical in determining the antioxidant power by influencing properties like bond dissociation enthalpy (BDE) and ionization potential (IP). preprints.org

Derivatives of this compound have demonstrated significant antioxidant activity. For instance, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, a structurally related compound, exhibited strong radical scavenging capabilities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov This activity suggests that the compound can effectively donate a hydrogen atom or an electron to neutralize these stable radicals, a process central to interrupting the cascade of oxidative damage. nih.govmdpi.com The ability of such compounds to act as potent radical scavengers is a key aspect of their potential protective effects against oxidative stress. researchgate.net

Anti-Melanogenic Effects through Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Inhibition

The synthesis of melanin, the primary pigment in human skin, is a complex process regulated by the enzyme tyrosinase. jmb.or.kr This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. jmb.or.krnih.gov Therefore, the inhibition of tyrosinase is a primary strategy for controlling hyperpigmentation.

Derivatives of this compound have emerged as potent tyrosinase inhibitors. Specifically, certain (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have shown significantly greater mushroom tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. nih.gov Kinetic analyses revealed that these compounds act as competitive inhibitors, meaning they bind to the active site of the tyrosinase enzyme, competing with the natural substrate (L-tyrosine). nih.gov This binding prevents the substrate from being converted into melanin precursors.

The anti-melanogenic effects of these compounds extend beyond direct enzyme inhibition. They also modulate the expression of key proteins involved in the melanin synthesis pathway. A crucial regulator of melanogenesis is the Microphthalmia-Associated Transcription Factor (MITF). nih.gov MITF acts as a master switch, activating the expression of several melanogenic genes, including those for tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). jmb.or.krnih.gov Research has shown that treatment with a derivative of this compound leads to a decrease in the expression of MITF. nih.gov This downregulation of MITF subsequently reduces the levels of tyrosinase and other melanogenesis-associated proteins, leading to a significant decrease in melanin production within melanoma cells (B16F10). nih.gov The compound's ability to inhibit melanin production was found to be dose-dependent and more potent than kojic acid at similar concentrations. nih.gov

Table 1: Tyrosinase Inhibition and Anti-Melanogenic Effects of a this compound Derivative

| Compound | Target | Measurement | Result | Source |

|---|---|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (Derivative 8) | Mushroom Tyrosinase | IC₅₀ (vs. L-tyrosine) | 106-fold more potent than Kojic Acid | nih.gov |

| Derivative 8 | B16F10 Cellular Tyrosinase | Inhibition | Dose-dependent inhibition; 20 µM of derivative 8 showed 1.7-fold greater inhibition than control | nih.gov |

| Derivative 8 | B16F10 Melanin Content | Inhibition | Dose-dependent reduction; 10 µM of derivative 8 returned melanin levels to normal | nih.gov |

| Derivative 8 | Melanogenesis Proteins | Expression | Inhibited expression of Tyrosinase and MITF | nih.gov |

Antimicrobial Activity Mechanisms (e.g., Antitubercular Activity)

Aromatic nitro compounds, including derivatives of nitrobenzoic acid, are recognized for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com The nitro group is often a critical feature for the biological activity of these molecules. For instance, 4-nitrobenzoic acid is known to inhibit the in vitro growth of M. tuberculosis. mdpi.com

The mechanism of action for many nitro-containing drugs involves their activation by bacterial enzymes. In the case of antitubercular nitro-derivatives, it is believed that the nitro group is reduced within the mycobacterial cell to generate reactive nitrogen species, such as nitric oxide, which are toxic to the bacterium. mdpi.com This process can disrupt cellular respiration, damage DNA, and inhibit cell wall synthesis.

While the specific mechanism for this compound is not fully elucidated, studies on structurally similar compounds provide significant insights. For example, the optimization of N-benzyl-5-nitrofuran-2-carboxamide, a nitrofuran analog, led to compounds with potent antitubercular activity (MIC values as low as 0.019 µM) against the H37Rv strain of M. tuberculosis. nih.govnih.gov The efficacy of these compounds highlights the importance of the nitroaromatic scaffold in designing new antitubercular agents. nih.gov Furthermore, research on dinitrobenzamide derivatives, which are also being developed as antitubercular drugs, shows they act as covalent inhibitors of the essential enzyme DprE1, which is involved in the synthesis of the mycobacterial cell wall. mdpi.com This suggests that nitrobenzoates could potentially target key enzymatic pathways within the pathogen. The antimicrobial potential of related scaffolds has been demonstrated to involve the inhibition of the cell division process in bacteria like MRSA. nih.gov

Table 2: Antitubercular Activity of Related Nitroaromatic Compounds

| Compound/Series | Target Organism | Measurement | Result | Source |

|---|---|---|---|---|

| N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) | M. tuberculosis H37Rv | MIC | 0.39 µM | nih.gov |

| Optimized Nitrofuran Analogs | M. tuberculosis H37Rv | MIC | 0.019 – 0.20 µM | nih.gov |

| 3,5-Dinitro Esters | M. tuberculosis | Activity | Most active series among tested nitrobenzoates | mdpi.com |

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Synthetic Intermediates for Complex Organic Molecules

2-(Benzylamino)-5-nitrobenzoic acid is a valuable synthetic intermediate in organic chemistry due to its distinct functional groups that allow for a variety of chemical transformations. ontosight.ai Its structure, featuring a carboxylic acid, a secondary amine, and a nitro group, provides multiple reaction sites for building more complex molecular architectures. ontosight.ai

The presence of the nitro and amino groups on the benzoic acid core makes it a key building block in heterocyclic oriented synthesis (HOS). A notable application is in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in drug discovery. nih.gov For instance, derivatives of 2-aminobenzoic acid are used in the synthesis of azo and indigo (B80030) dyes. nih.govresearchgate.net The general strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions. For example, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been used to prepare benzimidazoles, benzotriazoles, and benzodiazepinediones through a series of steps including nitro group reduction and subsequent cyclization. nih.gov

The reactivity of the compound can be modulated by its functional groups. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, while the benzylamino group adds both basicity and steric bulk. This interplay of electronic effects and steric hindrance is crucial for directing the regioselectivity of subsequent reactions.

Research has demonstrated the synthesis of N-arylanthranilic acid derivatives through the amination of 2-chloro-5-nitrobenzoic acid with various amines in superheated water, showcasing a metal catalyst-free and environmentally friendly synthetic route. researchgate.net This method can be applied to both alkyl and aryl amines, highlighting the versatility of the nitrobenzoic acid scaffold in forming new carbon-nitrogen bonds. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Nitrobenzoic Acid Derivatives

| Scaffold | Starting Material Derivative | Key Reaction Steps | Reference |

| Benzimidazoles | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Chlorine substitution, nitro reduction, cyclization | nih.gov |

| Benzotriazoles | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Chlorine substitution, nitro reduction, cyclization | nih.gov |

| Quinoxalinones | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Chlorine substitution, nitro reduction, cyclization | nih.gov |

| Benzodiazepinediones | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Chlorine substitution, nitro reduction, cyclization | nih.gov |

Development of Molecular Probes and Affinity Labels for Biological Systems

The structural framework of this compound and its derivatives holds potential for the development of molecular probes and affinity labels. These tools are essential for studying biological systems, allowing for the identification and characterization of proteins and other biomolecules. While direct applications of this compound as a molecular probe are not extensively documented in the provided results, the underlying principles of its chemistry suggest its suitability for such purposes.

The key to a good molecular probe is its ability to specifically interact with a biological target. The functional groups on the this compound scaffold can be modified to incorporate reporter groups (e.g., fluorescent tags) or reactive moieties for covalent labeling. For example, the carboxylic acid group can be activated to form amide bonds with amino groups on proteins.

The development of photoisomerizable dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) based on a 2-benzylideneindan-1-one (B1199582) scaffold demonstrates a related concept. mdpi.com These molecules can be switched between different isomeric forms using light, allowing for photocontrol of their biological activity. mdpi.com This highlights how a core scaffold can be engineered to create sophisticated molecular tools.

Scaffolds for Rational Design of Bioactive Compounds

The this compound structure serves as a versatile scaffold for the rational design of new bioactive compounds. Its constituent parts can be systematically modified to optimize interactions with biological targets, a key strategy in modern drug discovery. ontosight.ai The benzylamino group, for instance, can form hydrogen bonds and hydrophobic interactions with receptors or enzymes.

One area of research has focused on designing tyrosinase inhibitors using a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) scaffold. nih.govmdpi.com In this work, derivatives were synthesized and evaluated for their ability to inhibit melanin (B1238610) production, with some compounds showing more potent activity than the known inhibitor kojic acid. nih.govmdpi.com This demonstrates how the benzylamino moiety can be incorporated into a larger, more complex scaffold to achieve a specific biological effect.

Furthermore, derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been designed and synthesized as potential multifunctional agents for Alzheimer's disease. uj.edu.pl These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid aggregation. uj.edu.pl The most promising compound in the series displayed inhibitory activity against all three targets, showcasing the potential of the benzylamino scaffold in developing multi-target-directed ligands. uj.edu.pl

The pyrimidine (B1678525) ring is another important pharmacophoric scaffold that can be accessed from related starting materials. Dihydropyrimidines (DHPMs) are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects. researchgate.net

Table 2: Bioactive Compounds Derived from Benzylamino-Containing Scaffolds

| Compound Class | Target/Application | Key Structural Feature | Reference |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | Tyrosinase inhibitors for hyperpigmentation | Benzylamino group on a thiazolone core | nih.govmdpi.com |

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives | Multi-target inhibitors for Alzheimer's disease (AChE, BACE-1, Aβ-aggregation) | Benzylamino-hydroxyalkyl side chain | uj.edu.pl |

| Dihydropyrimidine (B8664642) derivatives | Various pharmacological activities (anticancer, antibacterial, etc.) | Pyrimidine ring scaffold | researchgate.net |

Material Science Applications in Functional Dyes and Pigments (Academic Research Focus)

In the realm of material science, aminobenzoic acid derivatives, including those related to this compound, are of interest for their potential application in the synthesis of functional dyes and pigments. The chromophoric properties of these molecules are largely due to the presence of functional groups like the nitro group and the amino group, which can act as auxochromes, influencing the color and solubility of the dye. nih.govresearchgate.net

Ortho-aminocarboxylic acids are known precursors for the synthesis of azo dyes and indigo dyes. nih.govresearchgate.net The amino and carboxylic acid groups can be chemically modified to tune the electronic properties of the molecule, thereby altering its absorption and emission characteristics. The nitro group, being a strong electron-withdrawing group, plays a significant role in the electronic structure and can contribute to the color of the resulting dye.

Research into 5-amino-2-nitrobenzoic acid highlights its use in the production of azo dyes, which are valued for their vibrant colors and stability in the textile and food industries. chemimpex.com While the benzyl (B1604629) group in this compound adds steric bulk, the underlying principles of using the aminonitrobenzoic acid core for dye synthesis remain relevant. The stability and reactivity of these compounds make them attractive for developing new materials with specific optical properties. chemimpex.com

Furthermore, the study of pyrazolopyridines and pyrazolopyrimidines as functional dipolar scaffolds for photophysics demonstrates a broader application of related heterocyclic systems in materials science. mdpi.com These compounds exhibit interesting photophysical properties driven by intramolecular charge transfer (ICT), making them suitable for applications such as fluorescent probes and materials for optoelectronics. mdpi.com

Crystal Engineering for Modulating Solid-State Properties in Pharmaceutical Research

Crystal engineering is a critical aspect of pharmaceutical research, as the solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability. This compound, with its capacity for forming various intermolecular interactions, is a subject of interest in this field. The presence of hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the carboxylic acid and the nitro group) allows for the formation of predictable and robust supramolecular structures. nih.govresearchgate.net

The study of the crystal structure of 2-amino-5-nitrobenzoic acid reveals the formation of inversion dimers through pairs of O-H···O hydrogen bonds, creating R2(2)(8) loops. nih.govresearchgate.net These dimers are further linked by N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net Such well-defined hydrogen bonding motifs are crucial for controlling the packing of molecules in the crystal lattice.

The concept of pharmaceutical cocrystals, where an active pharmaceutical ingredient (API) is co-crystallized with a benign coformer, is a key strategy for optimizing the physical properties of drugs. ucl.ac.uk The ability of molecules like this compound to form strong and directional hydrogen bonds makes them potential candidates for use as coformers. By understanding and controlling the intermolecular interactions, it is possible to design crystalline materials with desired solid-state properties. Computational methods are increasingly being used to predict and rationalize the formation of cocrystals, providing a powerful tool for screening potential candidates before experimental work. ucl.ac.uk

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Diversified Analogs

The core structure of 2-(benzylamino)-5-nitrobenzoic acid lends itself to the generation of a diverse library of analogs through various synthetic strategies. Future research will likely focus on developing more efficient and environmentally friendly synthetic methods to access these derivatives.

One established method for synthesizing N-arylanthranilic acid derivatives involves the amination of 2-chloro-5-nitrobenzoic acid with various aryl- and alkylamines. researchgate.net A metal-catalyst-free approach using superheated water with potassium carbonate as a base has been shown to produce good yields in a relatively short time. researchgate.net Further exploration of this "green chemistry" approach could involve expanding the scope of amines and phenols used to create a wider array of substituted analogs.

Microwave-assisted organic synthesis is another promising avenue for the rapid and efficient diversification of the this compound scaffold. nycu.edu.tw This technique can accelerate reaction times and improve yields for reactions such as N-acylation and nucleophilic aromatic substitution, allowing for the introduction of various functional groups and appendages to the core structure. nycu.edu.tw

The development of diversity-oriented synthesis strategies will be crucial for generating libraries of compounds with significant structural variety. nycu.edu.tw This could involve the use of polymer-supported synthesis, where the starting material is attached to a solid support, facilitating multi-step reaction sequences and purification. nycu.edu.tw By combining different building blocks, a vast chemical space can be explored, leading to the discovery of novel compounds with unique properties.

A summary of synthetic strategies for creating analogs is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-Chloro-5-nitrobenzoic acid | Arylamines, superheated water, K2CO3 | N-Arylanthranilic acid derivatives | researchgate.net |

| 2-Chloro-3-nitrobenzoic acid | Amines, microwave irradiation | Angular bis-benzimidazoles | nycu.edu.tw |

| 2-Hydroxy-5-nitro-benzoic acid | Zinc dust, HCl, then esterification and reductive amination | Methyl 5-(benzylamino)-2-hydroxybenzoates | nih.gov |

Advanced Computational Modeling for Predictive Structure-Activity Relationships

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, advanced computational techniques can provide deep insights into their structure-activity relationships (SAR), guiding the design of new molecules with enhanced properties.

Molecular docking studies are frequently employed to predict the binding modes of small molecules within the active sites of biological targets. researchgate.netacs.org For instance, the interaction of derivatives of 2-(benzylamino)-2-hydroxyalkyl)isoindoline-1,3-diones with enzymes like acetylcholinesterase and β-secretase has been investigated using molecular modeling to understand the structural basis of their inhibitory activity. researchgate.net Future research will likely utilize more sophisticated docking algorithms and scoring functions to improve the accuracy of binding affinity predictions.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the role of specific residues. acs.org By simulating the behavior of the system over time, researchers can identify key interactions that are crucial for biological activity, which can then be used to guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing predictive QSAR models, it is possible to estimate the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates for experimental testing.

Design of Multi-Target Ligands Based on the this compound Scaffold

The multifactorial nature of many diseases, such as Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. nih.gov The this compound scaffold is a promising starting point for the design of such MTDLs.

The design strategy for MTDLs often involves combining pharmacophores from known inhibitors of different targets into a single molecule. nih.gov For example, a fragment responsible for cholinesterase inhibition could be linked to a moiety that targets β-secretase or Aβ-aggregation, both of which are implicated in Alzheimer's disease. researchgate.netnih.gov Research has shown that derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones can exhibit inhibitory activity against both acetylcholinesterase and β-secretase. researchgate.netnih.gov

Development of Chemical Biology Tools for Investigating Cellular Processes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The this compound scaffold can be adapted to create chemical probes for investigating a variety of cellular processes.

Fluorescent probes are powerful tools for visualizing biological molecules and events in living cells. Derivatives of nitrobenzoic acids have been used to synthesize fluorescent probes for detecting nucleophiles like endogenous hydrogen polysulfide and hydrazine. ossila.com These probes often exhibit weak intrinsic fluorescence that is "turned on" upon reaction with the target molecule. ossila.com By attaching a fluorophore to the this compound core, it may be possible to develop novel probes for specific cellular targets. The choice of fluorophore is critical and can be tailored for specific applications, with options ranging from coumarins to rhodamines.

Biotinylated probes are another important class of chemical biology tools. Biotin can be attached to a small molecule of interest, allowing for its detection and isolation from complex biological mixtures using streptavidin-coated beads. The development of biotin-tagged probes based on the this compound scaffold could facilitate the identification of its cellular binding partners and help to elucidate its mechanism of action.

DNA-encoded libraries (DELs) represent a powerful technology for the discovery of bioactive compounds. nih.gov By conjugating a unique DNA tag to each small molecule in a library, it is possible to screen vast numbers of compounds simultaneously. The this compound scaffold could be incorporated into DELs to identify novel protein targets and develop new probes for chemical biology research. nih.gov

Investigation of Supramolecular Assemblies for Advanced Functional Materials

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structural features of this compound, including its carboxylic acid group, secondary amine, and aromatic rings, make it a promising candidate for the construction of supramolecular materials.

The carboxylic acid and amino groups can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. The aromatic rings can engage in π-π stacking interactions, further stabilizing the assembly. By modifying the substituents on the benzyl (B1604629) and benzoic acid rings, it is possible to tune these non-covalent interactions and control the self-assembly process.

The resulting supramolecular structures could have a variety of applications in materials science. For example, they could be used to create gels, liquid crystals, or porous materials for applications in catalysis, sensing, or drug delivery. The nitro group could also be chemically modified to introduce other functionalities, further expanding the potential applications of these materials. Future research in this area will focus on understanding the principles that govern the self-assembly of this compound derivatives and exploring the properties of the resulting supramolecular materials.

Q & A

Basic: What are the optimal synthetic routes for 2-(Benzylamino)-5-nitrobenzoic acid, and what key reaction conditions influence yield and purity?

Answer:

The synthesis of this compound can be extrapolated from analogous compounds. A two-step approach is typically employed:

Nitration of benzoic acid : Use concentrated HNO₃/H₂SO₄ at 0–5°C to selectively nitrate the benzene ring at the 5-position .

Coupling with benzylamine : React 5-nitrobenzoic acid with benzylamine under acidic conditions (e.g., HCl or H₂SO₄) to introduce the benzylamino group at the 2-position. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to amine) and reflux in a polar aprotic solvent (e.g., DMF) for 6–8 hours .

Purity control : Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials. Purity >95% is achievable via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂) validate functional groups .

- X-ray crystallography : Single-crystal analysis (e.g., ORTEP-3 software) resolves spatial arrangements of the nitro and benzylamino groups, critical for confirming regioselectivity .

Advanced: How does the benzylamino substituent influence the compound’s bioactivity compared to other amino derivatives (e.g., diethylamino or morpholino analogs)?

Answer:

The benzylamino group enhances lipophilicity (logP ~2.5 vs. 1.8 for diethylamino analogs), improving membrane permeability in cellular assays . SAR studies reveal:

- Steric effects : The bulky benzyl group reduces binding to flat active sites (e.g., COX-2) but enhances selectivity for hydrophobic pockets (e.g., kinase domains) .

- Electron donation : Unlike morpholino derivatives, the benzylamino group acts as a weak electron donor, modulating redox properties of the nitro group. This impacts pro-drug activation in hypoxic tumor models .

Methodology : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., 10 μM ATP in kinase assays) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound across studies?

Answer:

Contradictions often arise from:

- Assay conditions : Nitro group reduction rates vary with pH (optimal at 6.5–7.0) and reducing agents (e.g., NADPH vs. ascorbate) .

- Purity artifacts : Trace impurities (e.g., unreacted benzylamine) can inhibit cytochrome P450 enzymes. Validate purity via LC-MS (ESI+ mode, [M+H]⁺ = 287.1) .

Resolution :

Standardize protocols (e.g., PBS buffer, 37°C, 5% CO₂).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .

Advanced: How can computational modeling predict interactions between this compound and its molecular targets?

Answer:

- Docking studies (AutoDock Vina) : Use crystal structures (PDB: 7TH, 7TW) to model ligand binding. The nitro group forms hydrogen bonds with Arg120 in COX-2, while the benzyl ring occupies a hydrophobic cleft .

- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability. The carboxylic acid group maintains salt bridges with Lys68 in kinase targets .

- QSAR models : Train on analogs (e.g., 2-(dimethylamino)-5-nitrobenzoic acid) to predict IC₅₀ values. Key descriptors include polar surface area (<90 Ų) and H-bond acceptor count (3–4) .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

- Enzyme inhibition : Acts as a reversible inhibitor of tyrosine kinases (IC₅₀ = 1.2 μM) and COX-2 (IC₅₀ = 3.8 μM) in inflammatory models .

- Biochemical probe : The nitro group serves as a UV-Vis chromophore (λmax = 320 nm) for tracking cellular uptake via fluorescence microscopy .

- Prodrug candidate : Nitro reduction in hypoxic environments generates reactive amines, enabling targeted cytotoxicity in cancer spheroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.